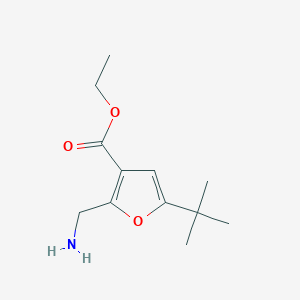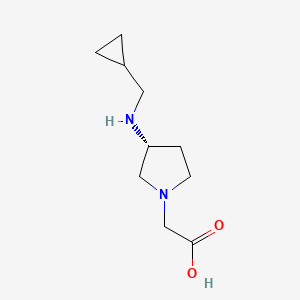![molecular formula C13H10ClFO B12992670 (4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12992670.png)
(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl structure, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-3-fluorobenzene with a suitable nucleophile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium methoxide, which facilitates the substitution process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different biphenyl derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methanol group can participate in hydrogen bonding, affecting the compound’s overall activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-3’-fluoro-[1,1’-biphenyl]-2-carbaldehyde
- 4-Chloro-2-fluoro-1,1’-biphenyl
Uniqueness
(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-yl)methanol is unique due to the specific positioning of the chloro, fluoro, and methanol groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H10ClFO |
|---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
[4-(4-chloro-3-fluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10ClFO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
InChI Key |
GHSYBEGBBQDKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide](/img/structure/B12992587.png)
![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B12992590.png)
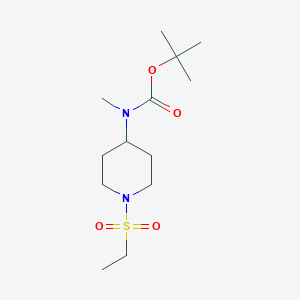
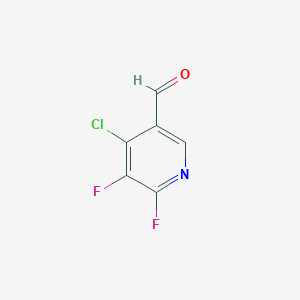
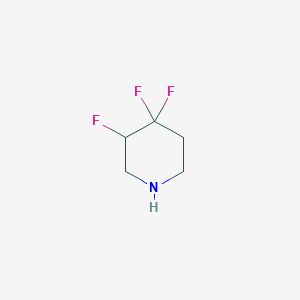

![tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12992620.png)
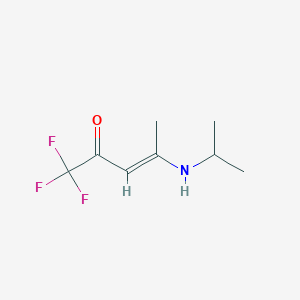
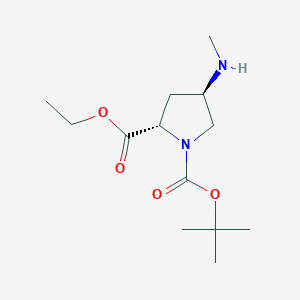
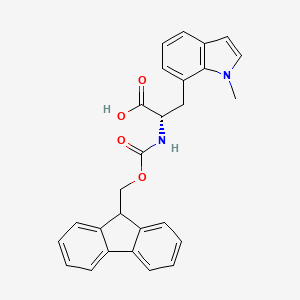
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
